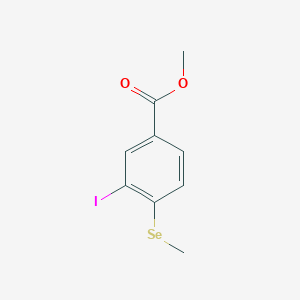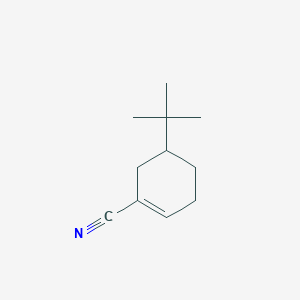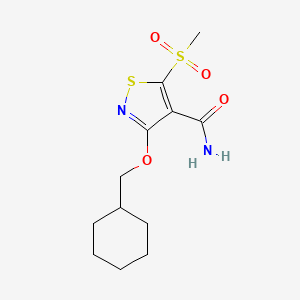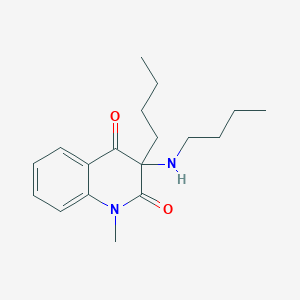
(6-Oxocyclohex-3-en-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Oxocyclohex-3-en-1-yl)acetic acid is a chemical compound with a molecular formula of C8H10O3 It is characterized by a cyclohexene ring with a ketone group at the 6th position and an acetic acid moiety attached to the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxocyclohex-3-en-1-yl)acetic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst can yield the desired product. Another method involves the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of enol esters to the final triketone molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Oxocyclohex-3-en-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclohexane-1,3-dione derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
(6-Oxocyclohex-3-en-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of (6-Oxocyclohex-3-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a nitric oxide donor, releasing nitric oxide in the presence of glutathione (GSH) and glutathione S-transferase (GSTπ). This activity can lead to antiproliferative and anti-metastatic effects, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione derivatives: These compounds share a similar cyclohexane ring structure and are used in the synthesis of herbicides.
Indole derivatives: Indole-3-acetic acid is a plant hormone with a structure related to (6-Oxocyclohex-3-en-1-yl)acetic acid.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a ketone and an acetic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
503177-31-9 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-(6-oxocyclohex-3-en-1-yl)acetic acid |
InChI |
InChI=1S/C8H10O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-2,6H,3-5H2,(H,10,11) |
InChI Key |
YGRIPJFZZNDALK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(=O)C1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)

![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)

![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)

![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline](/img/structure/B12592330.png)

![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12592345.png)

![1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene](/img/structure/B12592351.png)
